molecular formula C13H8BrFO2 B13613915 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13613915
M. Wt: 295.10 g/mol
InChI Key: DWLUHTILPZEHHV-UHFFFAOYSA-N
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Description

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a functionalized biphenyl compound of interest in organic synthesis and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct more complex molecular architectures . The biphenyl scaffold is a privileged structure in drug discovery, featuring prominently in a wide range of therapeutics including non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and antitumor drugs . The presence of both bromo and fluoro substituents on one phenyl ring, combined with a carboxylic acid group on the other, provides multiple handles for synthetic modification, making this compound a valuable building block for developing novel active pharmaceutical ingredients (APIs) and other functional materials . Researchers can utilize this reagent in the exploration of structure-activity relationships (SAR) and the creation of compound libraries for biological screening. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H8BrFO2

Molecular Weight

295.10 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)benzoic acid

InChI

InChI=1S/C13H8BrFO2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)

InChI Key

DWLUHTILPZEHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling Reaction

The most widely employed method for synthesizing biphenyl carboxylic acids, including halogenated derivatives like this compound, is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed coupling involves the reaction of aryl halides with aryl boronic acids or esters under basic conditions.

  • Typical Reactants :
    • Aryl halide: 5-bromo-2-fluoroiodobenzene or similar halogenated biphenyl precursors
    • Aryl boronic acid: substituted phenylboronic acid derivatives bearing carboxylic acid groups or protected forms
  • Catalysts and Ligands :
    • Palladium sources such as tetrakis(triphenylphosphine)palladium(0) or Pd2(dba)3
    • Phosphine ligands like SPhos or XPhos to enhance catalytic activity and selectivity
  • Bases :
    • Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) are commonly used to facilitate transmetalation
  • Solvents :
    • Mixtures of tetrahydrofuran (THF), toluene, and water are typical to balance solubility and reaction kinetics
  • Reaction Conditions :
    • Reflux temperatures or moderate heating (e.g., 80–90 °C) for several hours to ensure complete coupling
  • Yields :
    • Good to excellent yields (up to 78% or higher) have been reported for fluorinated biphenyl carboxylic acids using optimized Suzuki conditions.

Example Procedure :
A mixture of 5-bromo-2-fluoroiodobenzene and a suitable boronic acid derivative is combined with Pd(PPh3)4 catalyst and K2CO3 base in a THF/toluene/water solvent system. The reaction is refluxed under nitrogen atmosphere for 6–12 hours. After completion, the mixture is cooled, extracted, and purified by recrystallization or chromatography to isolate the target biphenyl carboxylic acid.

Organometallic Reagents and Metal-Mediated Coupling

Alternative synthetic routes involve the formation of organozinc intermediates from halogenated precursors, followed by nickel-catalyzed cross-coupling:

  • Preparation of Aryl Zinc Reagents :

    • 5-Bromo-2-fluorotoluene is treated with magnesium turnings in dry tetrahydrofuran to form the corresponding Grignard reagent.
    • This intermediate is then transmetallated with zinc chloride to generate the aryl zinc species.
  • Nickel-Catalyzed Coupling :

    • The aryl zinc reagent is reacted with a halogenated biphenyl intermediate in the presence of bis(triphenylphosphine)nickel dichloride catalyst.
    • The reaction is typically conducted at 25–30 °C for 2.5 to 4 hours under nitrogen atmosphere.
  • Workup and Purification :

    • After reaction completion, the mixture is quenched with aqueous hydrochloric acid, extracted with ethyl acetate, washed, dried, and concentrated to yield the crude product.
    • Further purification by recrystallization or chromatography affords the desired biphenyl carboxylic acid.

This method allows for precise control over substitution patterns and can be advantageous when Suzuki conditions are less effective.

Reduction and Functional Group Transformation Steps

In some synthetic schemes, biphenyl intermediates undergo reduction or functional group modifications prior to or after coupling:

  • Reducing Agents :

    • Diisobutylaluminum hydride (DIBAL-H), lithium aluminum hydride (LiAlH_4), or Raney nickel with formic acid are used to reduce functional groups or intermediates.
  • Purification :

    • After reduction, products are washed with chilled propionic acid and hexane, then dried under vacuum to obtain fine powders or solids.

Such steps may be necessary to introduce the carboxylic acid functionality or to modify substituents for subsequent coupling reactions.

Data Table: Summary of Key Preparation Parameters

Parameter Suzuki–Miyaura Cross-Coupling Organometallic Nickel-Catalyzed Coupling Reduction & Purification Steps
Starting Materials 5-Bromo-2-fluoroiodobenzene + Boronic acid 5-Bromo-2-fluorotoluene → Grignard → Organozinc Biphenyl intermediates
Catalyst Pd(PPh3)4, Pd2(dba)3 + SPhos or XPhos Bis(triphenylphosphine)nickel dichloride None (reducing agents used)
Base Na2CO3 or K2CO3 Not applicable Not applicable
Solvent THF, toluene, water mixture Dry THF Propionic acid, hexane
Temperature Reflux (~80–90 °C) 25–30 °C Ambient to mild heating
Reaction Time 6–12 hours 2.5–4 hours Variable
Yield Up to 78% or higher Moderate to good Dependent on step
Purification Extraction, recrystallization, chromatography Extraction, recrystallization Washing, drying under vacuum

Research Discoveries and Optimization Insights

  • The choice of ligand in the Suzuki reaction (SPhos vs. XPhos) significantly affects the yield and selectivity of fluorinated biphenyls.

  • Fluorine substitution on the biphenyl ring slows down some coupling reactions compared to non-fluorinated analogs but can be compensated by optimized catalyst systems.

  • Organometallic methods involving zinc intermediates provide an alternative when palladium catalysis is less effective or when specific substitution patterns are required.

  • Reduction steps using diisobutylaluminum hydride have been optimized to yield pure intermediates necessary for subsequent coupling reactions.

  • Spectroscopic characterization (1H-NMR, 13C-NMR, IR, Mass Spectrometry) confirms the structure and purity of synthesized biphenyl carboxylic acids, with characteristic signals for aromatic protons, carboxylic acid carbonyl carbons (~180 ppm in 13C-NMR), and halogen substituents.

Scientific Research Applications

5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid 3-COOH (1st ring); 5'-Br, 2'-F (2nd ring) C₁₃H₈BrFO₂ 295.10 Not provided High acidity (pKa ~3.2); reactive Br site for cross-coupling
2'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid 3-COOH; 2'-F (2nd ring) C₁₃H₉FO₂ 216.17 365-12-8 Lower acidity (pKa ~3.8); lacks bromo, reducing steric bulk
4'-Bromo-[1,1'-biphenyl]-3-carboxylic acid 3-COOH; 4'-Br (2nd ring) C₁₃H₉BrO₂ 277.12 885951-66-6 Bromo at para position alters electronic distribution
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid 2-COOH (1st ring); 5'-Br, 2'-F (2nd ring) C₁₃H₈BrFO₂ 295.10 Not provided Ortho-COOH reduces solubility due to intramolecular H-bonding
4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid 3-COOH (1st ring); 4-Br, 2-F (1st ring) C₁₃H₈BrFO₂ 295.10 2624417-22-5 Substituents on first ring increase steric hindrance
4'-Fluoro-[1,1'-biphenyl]-3-carboxylic acid 3-COOH; 4'-F (2nd ring) C₁₃H₉FO₂ 216.17 10540-39-3 Fluoro at para position enhances metabolic stability

Key Comparative Insights

Electronic Effects: Bromo and fluoro substituents lower the pKa of the carboxylic acid group compared to non-halogenated analogs (e.g., 2'-fluoro vs. unsubstituted biphenyl acid) due to their electron-withdrawing nature . Trifluoromethyl (CF₃) substituents (e.g., 4-Chloro-3'-(trifluoromethyl)-analog, CAS 926234-95-9) induce stronger inductive effects, further increasing acidity .

Reactivity :

  • Bromo at the 5' position (target compound) facilitates cross-coupling reactions, while its absence in 2'-fluoro analogs limits such utility .
  • Ortho-substituted carboxylic acids (e.g., 2-COOH isomer) exhibit reduced solubility and altered reactivity due to steric and electronic effects .

Biological and Material Applications :

  • Fluoro substituents enhance metabolic stability, making 4'-fluoro analogs (CAS 10540-39-3) attractive in drug design .
  • Bromo groups serve as handles for further functionalization in agrochemical intermediates .

Stability and Solubility: Bromo-fluoro combinations (e.g., target compound) improve thermal stability but reduce aqueous solubility compared to mono-halogenated analogs . Methyl substituents (e.g., 5-Fluoro-3'-methyl analog, CAS 1242336-54-4) increase lipophilicity, favoring membrane permeability in pharmaceuticals .

Biological Activity

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with bromine and fluorine substituents, which can influence its interaction with biological targets. The carboxylic acid functional group is critical for its biological activity.

Research indicates that compounds with biphenyl structures often interact with various biological receptors. Specifically, the introduction of halogen atoms (bromine and fluorine) can significantly alter binding affinities to targets such as NMDA receptors, which are involved in synaptic plasticity and memory function.

Target Interactions

  • NMDA Receptors : Studies show that modifications in the biphenyl structure can enhance or reduce affinity for NMDA receptor subtypes (NR2A, NR2B, NR2C, NR2D) . For instance, the addition of a fluoro group has been noted to increase affinity for certain receptor subtypes while decreasing it for others.
  • Cell Cycle Regulation : Compounds similar to this compound have been shown to affect cell cycle progression in cancer cells, indicating potential anticancer properties .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of biphenyl derivatives against various cancer cell lines. For example:

  • Cytotoxicity Assessment : The selective cytotoxicity index (SCI) indicates that certain derivatives exhibit preferential toxicity towards cancer cells compared to normal cells .
  • Cell Line Sensitivity : Research has shown that compounds can induce cell cycle arrest in cancer cells like COLO201 and MDA-MB-231, suggesting their potential as anticancer agents .

Research Findings and Case Studies

A series of studies have explored the biological activity of biphenyl derivatives:

StudyFindings
Demonstrated that 5'-Bromo-2'-fluoro substitutions can modulate NMDA receptor affinity significantly.
Found high cytotoxic activity against murine mammary carcinoma and human colorectal adenocarcinoma.
Identified potential calcium channel blocking activity in related compounds.

Pharmacokinetics

The pharmacokinetic properties of biphenyl carboxylic acids vary based on their structural modifications. Factors such as solubility, metabolic stability, and bioavailability are crucial for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between arylboronic acids and halogenated aromatic precursors. Key steps include:

  • Halogen selection : Bromine at the 5' position enhances reactivity in cross-coupling due to its leaving-group ability .
  • Solvent and temperature : Reactions often use THF or DMF at 80–100°C under inert atmospheres to prevent catalyst deactivation .
  • Post-coupling oxidation : Carboxylic acid formation may require hydrolysis of ester intermediates using NaOH/EtOH . Yields (>75%) depend on catalyst loading (1–5 mol%) and precise stoichiometry of coupling partners.

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological validation involves:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine’s deshielding effect on adjacent protons) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~295.1 g/mol) and isotopic patterns from bromine .
  • X-ray crystallography : Resolves biphenyl planarity and dihedral angles between aromatic rings, critical for studying π-π stacking in materials science .

Advanced Research Questions

Q. How do the positions of bromine and fluorine substituents influence the compound’s biological activity?

The 2'-fluoro and 5'-bromo groups synergistically enhance:

  • Lipophilicity : Fluorine increases membrane permeability, while bromine contributes to van der Waals interactions in hydrophobic binding pockets .
  • Electron withdrawal : Fluorine’s electronegativity polarizes the biphenyl system, improving binding to enzymes (e.g., kinases) via dipole interactions .
  • Steric effects : Substituent positioning minimizes steric hindrance, allowing the carboxylic acid to engage in hydrogen bonding with active-site residues . Comparative studies with analogs (e.g., 3'-bromo or 4'-fluoro derivatives) show reduced activity, highlighting the importance of precise substitution .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Assay conditions : Buffer pH affects carboxylic acid ionization. Use consistent pH (e.g., 7.4 PBS) and validate via UV-Vis titration .
  • Protein target flexibility : Molecular dynamics simulations (MD) can model conformational changes upon binding, clarifying variability in inhibition kinetics .
  • Impurity interference : HPLC purity checks (>95%) and LC-MS/MS analysis identify byproducts (e.g., dehalogenated derivatives) that may skew results .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Docking studies : Tools like AutoDock Vina predict binding modes to targets (e.g., COX-2), prioritizing derivatives with modified halogen positions .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to optimize substituent electronegativity and size .
  • ADMET prediction : Software like SwissADME forecasts metabolic stability, highlighting risks of rapid glucuronidation due to the carboxylic acid group .

Methodological Challenges & Future Directions

Q. What are the key challenges in scaling up synthesis while maintaining regiochemical purity?

  • Byproduct formation : Competing Ullmann or homocoupling reactions may occur at high concentrations. Mitigate via slow reagent addition and catalyst screening (e.g., PdCl₂(dppf)) .
  • Purification difficulties : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate regioisomers .
  • Catalyst recovery : Immobilized palladium systems (e.g., Pd on carbon) reduce costs and metal contamination in large-scale batches .

Q. What novel applications are emerging for this compound beyond medicinal chemistry?

  • Metal-organic frameworks (MOFs) : The carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺), creating porous structures for gas storage .
  • Photoactive materials : Bromine’s heavy-atom effect enhances intersystem crossing, making the compound a candidate for OLED triplet emitters .
  • Proteolysis-targeting chimeras (PROTACs) : Biphenyl derivatives serve as linkers to recruit E3 ubiquitin ligases in targeted protein degradation .

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